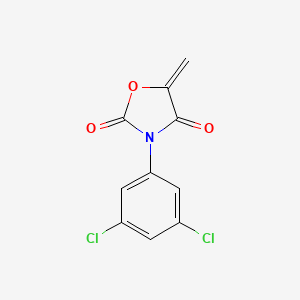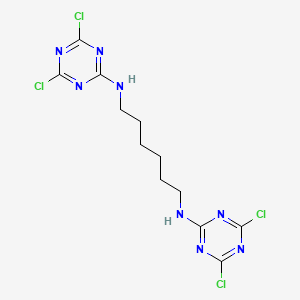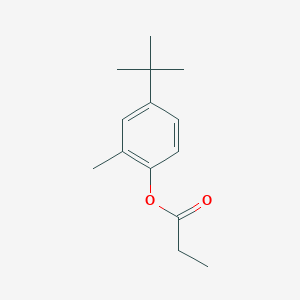![molecular formula C22H15BrO2 B14657884 10-[Bromo(4-methoxyphenyl)methylidene]anthracen-9(10H)-one CAS No. 52516-87-7](/img/structure/B14657884.png)
10-[Bromo(4-methoxyphenyl)methylidene]anthracen-9(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-[Bromo(4-methoxyphenyl)methylidene]anthracen-9(10H)-one is a derivative of anthracene, a polycyclic aromatic hydrocarbon. Anthracene and its derivatives have been widely studied due to their interesting photophysical properties and applications in various fields such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators .
Preparation Methods
The synthesis of 10-[Bromo(4-methoxyphenyl)methylidene]anthracen-9(10H)-one typically involves the bromination of anthracene derivatives followed by a condensation reaction with 4-methoxybenzaldehyde. The reaction conditions often include the use of a strong acid or base as a catalyst and an organic solvent such as dichloromethane or toluene . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
10-[Bromo(4-methoxyphenyl)methylidene]anthracen-9(10H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding anthraquinone derivatives.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, forming a simpler anthracene derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
10-[Bromo(4-methoxyphenyl)methylidene]anthracen-9(10H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its fluorescent properties make it useful as a probe for studying biological systems.
Industry: Used in the development of advanced materials such as OLEDs and organic semiconductors
Mechanism of Action
The mechanism of action of 10-[Bromo(4-methoxyphenyl)methylidene]anthracen-9(10H)-one involves its interaction with various molecular targets. Its photophysical properties allow it to absorb and emit light, making it useful in applications such as fluorescence microscopy and OLEDs. The bromine substituent can also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar compounds to 10-[Bromo(4-methoxyphenyl)methylidene]anthracen-9(10H)-one include other anthracene derivatives such as:
- 9,10-Diphenylanthracene
- 9,10-Dimethylanthracene
- 9,10-Bis(phenylethynyl)anthracene
These compounds share similar photophysical properties but differ in their substituents, which can significantly affect their reactivity and applications
Properties
CAS No. |
52516-87-7 |
|---|---|
Molecular Formula |
C22H15BrO2 |
Molecular Weight |
391.3 g/mol |
IUPAC Name |
10-[bromo-(4-methoxyphenyl)methylidene]anthracen-9-one |
InChI |
InChI=1S/C22H15BrO2/c1-25-15-12-10-14(11-13-15)21(23)20-16-6-2-4-8-18(16)22(24)19-9-5-3-7-17(19)20/h2-13H,1H3 |
InChI Key |
OVFHKUGCQQYRSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




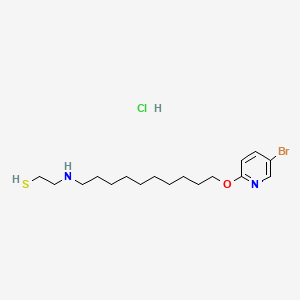
![1-[(Tetradecyloxy)methoxy]tetradecane](/img/structure/B14657819.png)


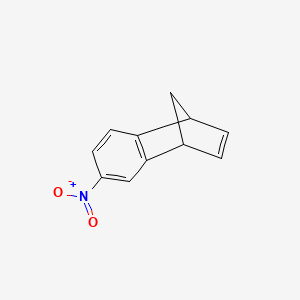
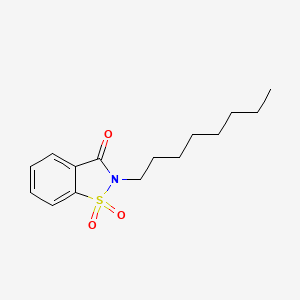
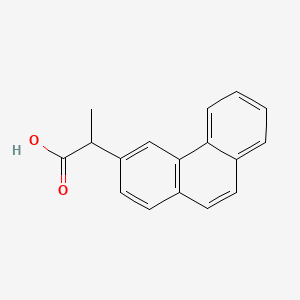
![4-[(Pyrrolidine-1-carbothioyl)sulfanyl]morpholine](/img/structure/B14657861.png)
